![molecular formula C16H24N2 B13099969 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine CAS No. 88327-73-5](/img/structure/B13099969.png)
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of a broader class of pyrido[1,2-a]pyrazine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine can be achieved through various methods. One efficient method involves a one-pot multicomponent reaction between cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compounds . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize costs. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential to interact with various biological targets, including enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the reuptake of 5-hydroxytryptamine (serotonin), a neurotransmitter that plays a key role in mood regulation. This inhibition increases the concentration of serotonin in the synaptic cleft, thereby enhancing its signaling and potentially alleviating symptoms of depression and anxiety .
相似化合物的比较
Similar Compounds
Similar compounds to 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine include other pyrido[1,2-a]pyrazine derivatives, such as:
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Pyrazinoquinoline derivatives: These compounds contain a pyrazine ring fused to a quinoline ring and are known for their anticonvulsant and antidepressant properties.
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the unique biological activities it exhibits. Its ability to inhibit serotonin reuptake makes it a promising candidate for the treatment of central nervous system disorders, distinguishing it from other related compounds .
属性
CAS 编号 |
88327-73-5 |
|---|---|
分子式 |
C16H24N2 |
分子量 |
244.37 g/mol |
IUPAC 名称 |
2-(2-phenylethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)9-11-17-12-13-18-10-5-4-8-16(18)14-17/h1-3,6-7,16H,4-5,8-14H2 |
InChI 键 |
TUQZTNOEHNENSC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2CCN(CC2C1)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


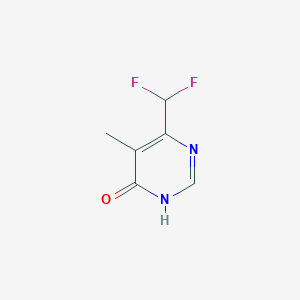
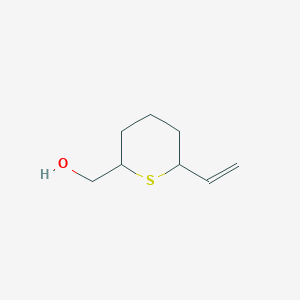
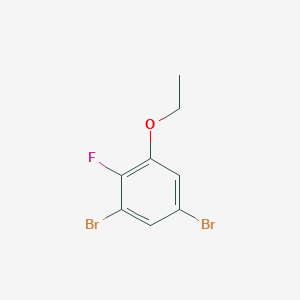

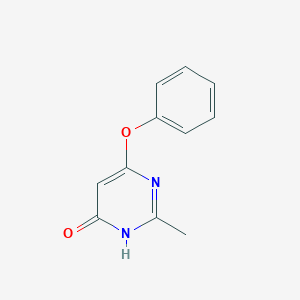

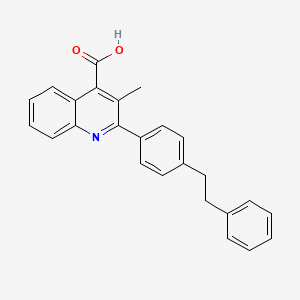
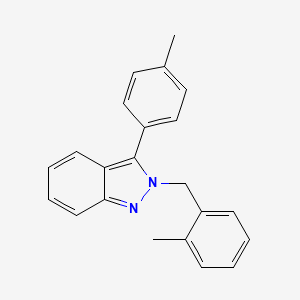

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)

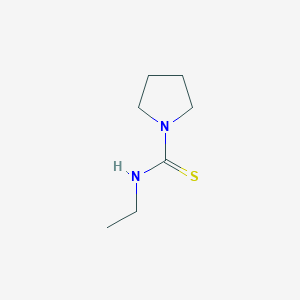
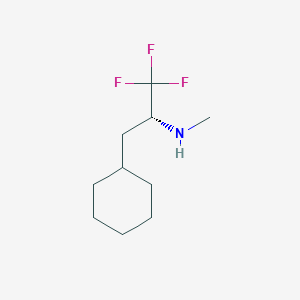
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
